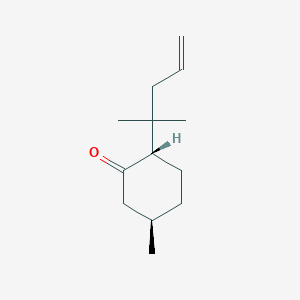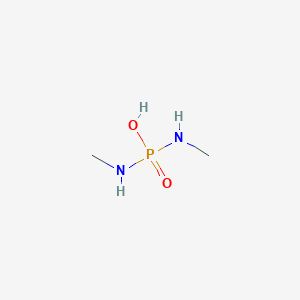
1,1'-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two 2,4-dimethylpyridinium units connected by a propane-1,3-diyl linker, with bromide ions as counterions
準備方法
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide typically involves the reaction of 2,4-dimethylpyridine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The pyridinium units can participate in redox reactions, where they can be reduced to the corresponding pyridine derivatives or oxidized to form N-oxides.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium units can bind to active sites or allosteric sites on enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, modulating the oxidative state of biological systems .
類似化合物との比較
Similar compounds to 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide include:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with tert-butyl groups instead of methyl groups.
1,3-Bis(diphenylphosphino)propane: This compound is used as a ligand in various catalytic reactions, highlighting the versatility of the propane-1,3-diyl linker in different chemical contexts.
特性
CAS番号 |
67261-01-2 |
|---|---|
分子式 |
C17H24Br2N2 |
分子量 |
416.2 g/mol |
IUPAC名 |
1-[3-(2,4-dimethylpyridin-1-ium-1-yl)propyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H24N2.2BrH/c1-14-6-10-18(16(3)12-14)8-5-9-19-11-7-15(2)13-17(19)4;;/h6-7,10-13H,5,8-9H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
AGZXTCIYPMBFBS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=[N+](C=C1)CCC[N+]2=C(C=C(C=C2)C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


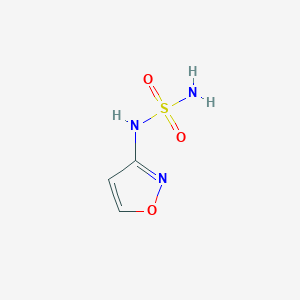


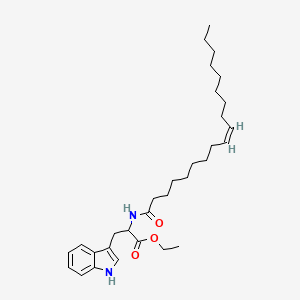
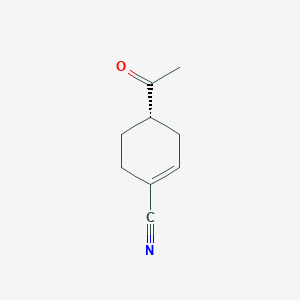
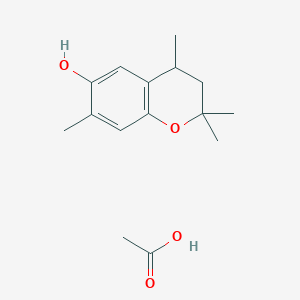


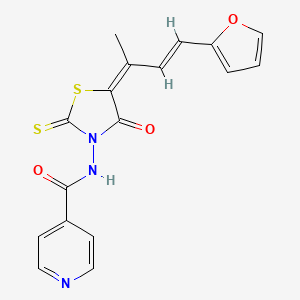
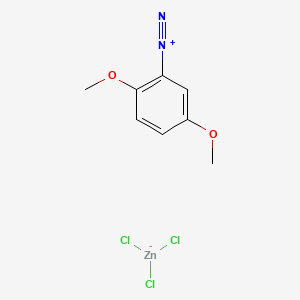

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
